N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a useful research compound. Its molecular formula is C9H11ClN2O3S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that sulfonamide derivatives, such as this compound, can inhibit the activity of carbonic anhydrase enzymes . This inhibition can disrupt the balance of bicarbonate and proton concentrations, potentially affecting various physiological processes.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions[][1].
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfur atom.
Hydrolysis: Carboxylic acids and amines[][1].
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various sulfonyl and amino compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals[][1].
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide
- 3-[4-(aminosulfonyl)phenyl]propanoic acid
Uniqueness
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a chloropropanamide moiety. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-(4-sulfamoylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWALIXZDKXXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403324 | |
Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104246-29-9 | |
Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-chloro-N-(4-sulfamoylphenyl)propanamide?
A1: The research paper primarily focuses on the crystallographic structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide. Key findings include:
- Planar Arrangement: The benzene ring and the amido (-NHCO-) group are not perfectly aligned but are slightly tilted with respect to each other. The dihedral angle between them is 15.0(2)°. []
- Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond exists between a hydrogen atom (C-H) and an oxygen atom (O) within the molecule. This interaction forms a six-membered ring motif (S(6) ring motif). []
- Intermolecular Interactions: The amino group (-NH2) participates in intermolecular hydrogen bonds with oxygen atoms (N-H⋯O) of neighboring molecules. These interactions lead to the formation of a double-layered structure extending parallel to the bc plane in the crystal lattice. Furthermore, an amido N—H⋯O hydrogen bond links these layers. A weak π–π interaction between the aromatic rings of neighboring molecules is also observed. []
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